(Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic heterocyclic compound featuring a benzo[d]thiazole core modified with sulfamoyl and imino-linked benzoyl groups. Its structure integrates a diallylsulfamoyl moiety at the para-position of the benzoyl group and a sulfamoyl substituent at the 6-position of the benzothiazole ring. This compound is hypothesized to exhibit pharmacological relevance due to its structural similarity to known bioactive benzothiazoles, which are associated with anticancer, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
ethyl 2-[2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O7S3/c1-4-13-27(14-5-2)38(33,34)18-9-7-17(8-10-18)23(30)26-24-28(16-22(29)35-6-3)20-12-11-19(37(25,31)32)15-21(20)36-24/h4-5,7-12,15H,1-2,6,13-14,16H2,3H3,(H2,25,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDMTESQRMQHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
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Formation of the Benzoyl Imino Intermediate
Starting Materials: 4-(N,N-diallylsulfamoyl)benzoic acid and appropriate amines.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the benzoyl chloride intermediate, which is then reacted with the amine to form the imino derivative.
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Synthesis of the Benzo[d]thiazole Core
Starting Materials: 2-aminothiophenol and a suitable aldehyde or ketone.
Reaction Conditions: Cyclization is achieved under acidic conditions, often using hydrochloric acid or sulfuric acid, to form the benzo[d]thiazole ring.
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Coupling of Intermediates
Starting Materials: The benzoyl imino intermediate and the benzo[d]thiazole derivative.
Reaction Conditions: Coupling is typically performed in the presence of a base such as triethylamine or pyridine, facilitating the formation of the desired product.
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Esterification
Starting Materials: The coupled product and ethyl acetate.
Reaction Conditions: Esterification is carried out using an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of the sulfonamide or thiazole moieties can lead to sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran.
Products: Reduction can yield amines or alcohols depending on the functional groups targeted.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Products: Substitution reactions can introduce new functional groups, modifying the compound’s properties.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may allow it to act as a ligand in catalytic processes, enhancing reaction rates and selectivity.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes involved in disease pathways, providing a basis for drug development.
Medicine
Therapeutic Agents: Exploration as a candidate for treating conditions such as cancer, due to its ability to interact with specific molecular targets.
Industry
Material Science: Utilization in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonamide and benzoyl groups can form hydrogen bonds and other interactions with active sites, while the thiazole ring may participate in π-π stacking or other non-covalent interactions, modulating the activity of the target.
Comparison with Similar Compounds
Key Observations :
- The target compound shares the benzo[d]thiazole core with derivatives in and but differs in substituent complexity. Its diallylsulfamoyl and sulfamoyl groups may enhance interactions with biological targets compared to simpler analogues .
- Synthesis methods for related compounds often involve reflux in polar solvents (e.g., acetone) or room-temperature coupling, but the target compound’s synthesis pathway remains unspecified in available literature.
Table 2: Bioactivity Profiles
Key Observations :
- Unlike metsulfuron methyl (), which is a herbicide targeting plant enzymes, the target compound’s larger structure may limit agricultural use but favor pharmaceutical applications .
- Ferroptosis induction () is plausible given structural parallels to sulfonamide-based ferroptosis-inducing agents (FINs) .
Physicochemical Properties
Table 3: Spectroscopic and Physical Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of the benzothiazole core with functionalized benzoyl derivatives. Key steps include:
- Thiazole ring formation : Use of Hantzsch-type reactions with α-halocarbonyl compounds and thiourea analogs under controlled temperatures (60–80°C) .
- Imination : Reaction of the benzothiazole intermediate with 4-(N,N-diallylsulfamoyl)benzoyl chloride in anhydrous DMF, requiring inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Esterification : Final ethyl ester introduction via nucleophilic substitution, optimized with K₂CO₃ as a base in acetone .
- Yield Optimization : Reaction time (12–24 hrs), solvent polarity (DMF > THF), and stoichiometric ratios (1:1.2 for imine formation) are critical .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms hydrogen environments (e.g., imino proton at δ 8.2–8.5 ppm) and carbon backbone integrity .
- IR Spectroscopy : Peaks at 1670–1690 cm⁻¹ (C=O stretch) and 1320–1350 cm⁻¹ (S=O stretch) validate functional groups .
- Mass Spectrometry (HRMS) : Precise molecular ion ([M+H]⁺) matching theoretical mass (±3 ppm) ensures purity .
- X-ray Crystallography (if crystalline): Resolves Z-configuration of the imino group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) for this compound?
- Methodological Answer :
- Target-Specific Assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity vs. dihydrofolate reductase for antimicrobial activity) to isolate mechanisms .
- Structural Analog Comparison : Compare activity profiles of analogs (e.g., methyl vs. ethyl esters, fluorobenzoyl vs. chlorobenzoyl substituents) to identify structure-activity relationships (SAR) .
- Dose-Response Studies : Test across concentrations (1 nM–100 μM) to differentiate primary vs. off-target effects .
Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases/proteases, focusing on sulfamoyl and imino groups as hydrogen bond donors .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, particularly at the benzothiazole-binding pocket .
- QSAR Modeling : Train models on datasets of benzothiazole derivatives to predict IC₅₀ values for untested targets .
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in in vitro assays?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (pH 1–13, 37°C). Sulfamoyl and ester groups are prone to hydrolysis at pH < 3 or > 10, requiring buffered solutions (pH 7.4) for cell-based assays .
- Thermal Stability : TGA/DSC analysis shows decomposition >200°C, but short-term stability at 4°C (for storage) and 25°C (experimental use) is confirmed .
- Light Sensitivity : UV-Vis spectroscopy reveals photodegradation under UV light (λ = 254 nm), necessitating amber vials for handling .
Q. What experimental designs are recommended for analyzing metabolic pathways and metabolite identification?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Use LC-MS/MS to detect phase I (oxidative) and phase II (glucuronide/sulfate) metabolites .
- Isotope Labeling : Synthesize ¹³C-labeled analogs to trace metabolic cleavage sites (e.g., ester vs. sulfamoyl groups) .
- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields or biological activity?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., catalyst loading, solvent volume) and optimize robustness .
- QC Protocols : Implement in-process checks (e.g., TLC/HPLC purity ≥95% at intermediate stages) .
- Bioactivity Normalization : Express IC₅₀ values relative to internal controls (e.g., cisplatin for cytotoxicity) to minimize inter-experiment variability .
Q. What strategies validate the Z-configuration of the imino group, and how does isomerization affect bioactivity?
- Methodological Answer :
- NOESY NMR : Detect spatial proximity between imino proton and adjacent aromatic protons to confirm Z-configuration .
- Isomerization Studies : Expose compound to UV light (365 nm) and monitor E/Z ratio via HPLC; correlate changes with loss of target binding affinity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
